2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol
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Overview
Description
2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and a methyl group. This compound contains two hydroxyl groups, making it a diol. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol typically involves the hydroxylation of an appropriate cyclohexene precursor. One common method is the dihydroxylation of 2-Methyl-5,5-diphenylcyclohex-3-ene using osmium tetroxide in the presence of a co-oxidant such as N-methylmorpholine N-oxide. The reaction is carried out in a suitable solvent like pyridine at room temperature, yielding the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups to tosylates, which can then undergo further substitution.
Major Products Formed
Oxidation: Formation of 2-Methyl-5,5-diphenylcyclohex-3-en-1-one.
Reduction: Formation of 2-Methyl-5,5-diphenylcyclohexane-1,2-diol.
Substitution: Formation of 2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-ditosylate.
Scientific Research Applications
2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylcyclohex-3-ene-1,2-diol: Similar structure with an ethyl group instead of a phenyl group.
2-Methyl-5,5-diphenylcyclohexane-1,2-diol: Similar structure but with a saturated cyclohexane ring.
2-Methyl-5,5-diphenylcyclohex-3-en-1-one: Similar structure but with a ketone group instead of hydroxyl groups.
Uniqueness
2-Methyl-5,5-diphenylcyclohex-3-ene-1,2-diol is unique due to the presence of both phenyl and hydroxyl groups on a cyclohexene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61875-86-3 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-methyl-5,5-diphenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C19H20O2/c1-18(21)12-13-19(14-17(18)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20-21H,14H2,1H3 |
InChI Key |
SGDCERUJNVFXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(CC1O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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